Home > Products > Screening Compounds P147441 > 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1092277-64-9

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Catalog Number: EVT-3150983
CAS Number: 1092277-64-9
Molecular Formula: C14H16FN3O2
Molecular Weight: 277.299
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3,8-Triazaspiro[4.5]decane-2,4-diones (Spirohydantoins)

Compound Description: This category represents a class of compounds characterized by the 1,3,8-triazaspiro[4.5]decane-2,4-dione core structure. They have been investigated for their pan-inhibitory activity against the HIF PHD family of enzymes, specifically PHD1, PHD2, and PHD3 []. These enzymes play a crucial role in regulating the hypoxia-inducible factor (HIF), which is involved in the body's response to low oxygen levels. Inhibiting HIF PHDs leads to the stabilization of HIF, ultimately resulting in increased erythropoietin (EPO) production and enhanced red blood cell formation, making them potential therapeutic agents for treating anemia.

Spirooxindoles

Compound Description: Spirooxindoles are a class of compounds characterized by their spirocyclic structure, containing an oxindole ring fused to another ring system. They were identified as initial hits through affinity selection mass spectrometry (AS-MS) for inhibiting PHD2 []. Optimization of this class aimed to achieve a short-acting PK/PD profile for PHD inhibition.

8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (RS 102221)

Compound Description: RS 102221 is a highly selective antagonist of the serotonin 5-HT2C receptor subtype [, , , , , ]. Studies utilizing RS 102221 have demonstrated its ability to attenuate cocaine-induced hyperactivity when microinjected into the nucleus accumbens (NAc) shell []. This effect suggests that activation of 5-HT2C receptors in the NAc shell is involved in the behavioral effects of cocaine.

Source and Classification

The compound is categorized under spiro compounds, which are characterized by two or more rings sharing a single atom. Its specific structure includes three nitrogen atoms within the spiro framework, making it a triazaspiro compound. The presence of the fluorobenzyl group enhances its reactivity and interaction with biological targets, positioning it as a candidate for pharmacological studies .

Synthesis Analysis

Methods of Synthesis

The synthesis of 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several key steps:

  1. Formation of the Spirocyclic Core: This initial step often utilizes a reaction between 4-fluorobenzylamine and a cyclic ketone. The choice of cyclic ketone can significantly influence the yield and purity of the final product.
  2. Cyclization and Condensation: Following the formation of an intermediate from the first reaction, cyclization occurs, often facilitated by acid or base catalysts under controlled temperature conditions to promote optimal yields.
  3. Purification: The crude product is usually purified through recrystallization or chromatography to isolate the desired compound from by-products .

Technical Parameters

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be described as follows:

  • Core Structure: The compound features a spirocyclic framework consisting of two fused rings sharing one atom.
  • Functional Groups: The presence of a fluorobenzyl group introduces polarity and reactivity, potentially enhancing interactions with biological targets.
  • Nitrogen Atoms: The three nitrogen atoms contribute to the basicity and potential coordination properties of the molecule.

Relevant Data

The molecular formula is C13_{13}H14_{14}F1_{1}N3_{3}O2_{2}, highlighting its composition and indicating its potential for various chemical interactions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can participate in several types of chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate to yield hydroxylated derivatives.
  • Reduction: Reduction reactions may involve lithium aluminum hydride to modify the spirocyclic structure.
  • Substitution: The fluorobenzyl group allows for nucleophilic substitution reactions that can introduce various functional groups .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide are typical choices.
  • Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
  • Substitution Conditions: Nucleophilic substitution may require bases such as sodium hydride in appropriate solvents.
Mechanism of Action

Interaction with Biological Targets

The mechanism of action for 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific receptors or enzymes within biological systems:

  • Modulation of Neurotransmitter Activity: Preliminary studies suggest that this compound may influence neurotransmitter systems in the brain, potentially affecting synaptic transmission and neuronal excitability.
  • Receptor Binding: It may exhibit affinity towards certain opioid receptors or other G-protein coupled receptors (GPCRs), making it relevant for studies in pain management and neuropharmacology .
Applications

Scientific Applications

The unique structure of 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lends itself to various applications:

  • Medicinal Chemistry: Its potential as a drug candidate targeting specific enzymes or receptors makes it valuable in pharmaceutical research.
  • Research Tool: It can serve as a probe in biochemical studies to explore molecular interactions and mechanisms within biological systems.
  • Material Science: Due to its structural characteristics, it may find applications in developing new materials or as an intermediate in synthesizing agrochemicals and pharmaceuticals .
Introduction to δ Opioid Receptor (DOR) Agonist Chemotypes

Historical Context of DOR-Targeted Therapeutics in Neurological Disorders

The pursuit of δ-opioid receptor (DOR) agonists as therapeutics spans over five decades, rooted in the discovery of endogenous opioid peptides and receptor subtypes in the 1970s. Early research identified DOR as a key modulator of pain perception, affective states, and stress responses, distinguishing it from the μ-opioid receptor (MOR) associated with respiratory depression and addiction [1]. Initial therapeutic strategies focused on peptide-based agonists (e.g., enkephalins), but their poor metabolic stability and blood-brain barrier permeability limited clinical utility. The 1990s saw the advent of non-peptidic agonists like SNC80, which demonstrated potent antinociceptive and antidepressant effects in preclinical models [1] [7]. This spurred clinical interest, leading to Phase II trials for chronic pain (e.g., ADL5859, ADL5747) and depression (AZD2327). However, these candidates failed due to efficacy and safety challenges, reflecting a persistent translational gap [1] [9].

Table 1: Evolution of DOR-Targeted Clinical Candidates

Compound ClassRepresentative AgentsDevelopment PhaseTherapeutic TargetsKey Limitations
Peptide AgonistsLeu-EnkephalinPreclinicalPain, mood disordersPoor bioavailability, rapid degradation
First-Generation Non-PeptidesSNC80, BW373U86PreclinicalPain, depressionConvulsant effects, pharmacokinetic instability
Second-Generation DerivativesADL5859, AZD2327Phase II ClinicalChronic pain, major depressionLimited efficacy, β-arrestin recruitment
Novel ChemotypesKNT-127, TAN-67PreclinicalNeuropathic pain, anxietyReduced β-arrestin bias, improved safety

Limitations of Existing DOR Agonist Chemotypes (e.g., SNC80 Derivatives)

The SNC80 scaffold, characterized by a diarylpiperazine core, exemplifies the chemotype-specific challenges plaguing DOR therapeutics:

  • Convulsant Liability: SNC80 and its derivatives (SNC86, SNC162) induce dose-dependent seizures in rodents, attributed to excessive β-arrestin-2 recruitment and downstream ERK signaling in the hippocampus [1] [9]. Structural modifications, such as the 3-hydroxy group in SNC86, enhance potency but exacerbate convulsant effects [8].
  • Receptor Trafficking Deficiencies: SNC80 induces rapid DOR internalization and lysosomal degradation via the ESCRT pathway, leading to acute behavioral desensitization and tolerance [1]. In contrast, non-internalizing agonists like ARM390 maintain antidepressant efficacy but still exhibit analgesic tolerance due to pathway-specific adaptations [1].
  • Off-Target Signaling: Electrophysiological studies reveal that SNC80 and antagonist naltrindole modulate voltage-gated sodium (Naᵥ), potassium (Kᵥ), and calcium (Caᵥ) channels in neuronal cells independent of DOR activation. This promiscuity complicates mechanistic interpretations and therapeutic applications [2].
  • Limited Bias Signaling: Most SNC80-derived clinical candidates (ADL5859, AZD2327) retain high β-arrestin recruitment efficacy, mirroring endogenous peptides. This compromises their safety profile despite structural optimizations [9].

Table 2: Pharmacological Limitations of SNC80-Derived Agonists

Agonistβ-Arrestin RecruitmentReceptor InternalizationIon Channel ModulationConvulsant Risk
SNC80SupraphysiologicalYes (lysosomal degradation)Naᵥ inhibition, Caᵥ potentiationHigh
SNC86HighYesNot studiedVery High
ADL5859Moderate-HighPartialNone reportedModerate
ARM390LowNoNone reportedLow

Rationale for Novel Spirocyclic Triazaspiro Chemotypes in DOR Pharmacology

Spirocyclic architectures offer distinct advantages over planar scaffolds like SNC80 for overcoming historical DOR agonist limitations:

  • 3D Structural Complexity: Spiro compounds (e.g., 3,9-diazaspiro[5.5]undecanes) exhibit pronounced three-dimensionality, enhancing target selectivity by accessing unique binding subpockets within DOR. This reduces off-target interactions at MOR/KOR or ion channels [3] [6]. Molecular dynamics simulations of spiro-DOR complexes show stable engagements with residues in transmembrane helices 2/3 (e.g., K108²·⁶³, W114ᴱᶜˡ¹), distinct from SNC80's interactions with the orthosteric site [9].
  • Biased Signaling Optimization: Spiro frameworks facilitate steric constraints that decouple Gαᵢ activation from β-arrestin recruitment. For instance, KNT-127 (a 2,8-diazaspiro[4.5]decane) exhibits 70% lower β-arrestin efficacy than SNC80, correlating with absent convulsant effects in vivo [4] [9]. The triazaspiro core in 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione may further enable partial or allosteric modulation, as suggested for related spiro-ligands acting as "NAM-agonists" [9].
  • Metabolic Stability: The fused ring system resists oxidative metabolism, addressing the short half-life of SNC80 derivatives. In vitro microsomal studies of spiro agonists show <20% degradation over 60 minutes, compared to >80% for SNC80 [6].
  • Synthetic Versatility: Spiro scaffolds permit modular substitutions (e.g., fluorobenzyl groups) to fine-tune DOR affinity, lipophilicity, and brain penetration. Analog libraries generated via "SAR by catalog" enable rapid optimization without de novo synthesis [4] [9].

Table 3: Attributes of Spirocyclic vs. Classical DOR Agonist Chemotypes

AttributeSNC80 ChemotypeSpirocyclic ChemotypeTherapeutic Implication
Structural DimensionalityPlanar diarylpiperazine3D-constrained spiro ringEnhanced selectivity, reduced off-target effects
β-Arrestin BiasHigh (80–150% of Leu-Enkephalin)Low-Moderate (30–70%)Lower convulsant risk
Receptor TraffickingLysosomal degradationMinimal internalizationSustained efficacy, reduced tolerance
Metabolic LiabilityHigh CYP450 oxidationStabilized spiro coreImproved pharmacokinetics

Properties

CAS Number

1092277-64-9

Product Name

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

IUPAC Name

3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Molecular Formula

C14H16FN3O2

Molecular Weight

277.299

InChI

InChI=1S/C14H16FN3O2/c15-11-3-1-10(2-4-11)9-18-12(19)14(17-13(18)20)5-7-16-8-6-14/h1-4,16H,5-9H2,(H,17,20)

InChI Key

JFCYJWQGOALQLF-UHFFFAOYSA-N

SMILES

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.